![molecular formula C6H4ClN3 B124283 4-クロロピロロ[2,1-f][1,2,4]トリアジン CAS No. 888720-29-4](/img/structure/B124283.png)

4-クロロピロロ[2,1-f][1,2,4]トリアジン

概要

説明

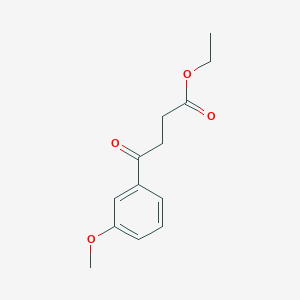

4-Chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 888720-29-4 . It has a molecular weight of 153.57 and its IUPAC name is 4-chloropyrrolo[2,1-f][1,2,4]triazine . It is stored in an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

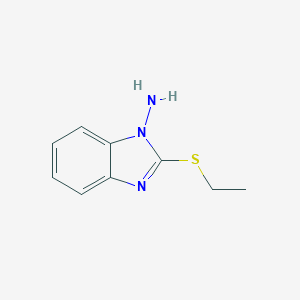

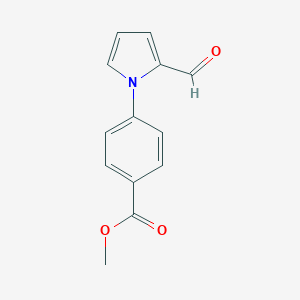

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been a subject of interest in medicinal chemistry research . One of the methods involves a copper (ii)-catalyzed coupling-cyclization . Another approach involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 4-Chloropyrrolo[2,1-f][1,2,4]triazine is represented by the linear formula C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . For instance, 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine 25(BMS-754807) was discovered as an inhibitor of IGF-1R .Physical and Chemical Properties Analysis

4-Chloropyrrolo[2,1-f][1,2,4]triazine is a solid substance . The storage temperature is normal and it should be stored in an inert atmosphere between 2-8°C .科学的研究の応用

がん治療

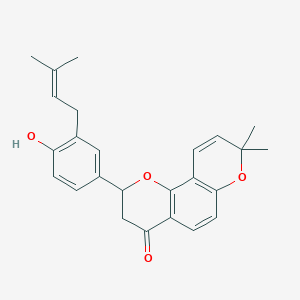

ピロロ[2,1-f][1,2,4]トリアジンは、がん治療におけるキナーゼを標的とするために使用される有望な縮合複素環です . これは、いくつかのキナーゼ阻害剤およびヌクレオシド薬の不可欠な部分です . キナーゼ阻害は、標的療法において最も成功したアプローチの1つです .

抗ウイルス薬

レムデシビルは、広域スペクトル抗ウイルス薬であり、ピロロ[2,1-f][1,2,4]トリアジンを活性部分として含んでいます . これは、最近出現した新しいコロナウイルス(COVID-19)の治療において有望な結果を示しました .

エボラ出血熱およびその他の出現ウイルス治療

ピロロ[2,1-f][1,2,4]トリアジンのいくつかの類似体は、エボラ出血熱およびその他の出現ウイルスの治療に使用されてきました .

抗ノロウイルス活性

最近の報告では、マウスおよびヒトのノロウイルスRNA依存性RNAポリメラーゼ(RdRp)の両方を阻害する能力を持つ、4-アミノピロロ[2,1-f][1,2,4]トリアジンC-ヌクレオシドの抗ノロウイルス活性が明らかにされています .

間葉系腫瘍キナーゼ(ALK)阻害剤

ピロロ[2,1-f][1,2,4]トリアジン誘導体は、間葉系腫瘍キナーゼ(ALK)阻害剤としての可能性を示しました .

インスリン様成長因子1受容体(IGF-1R)およびインスリン受容体(IR)キナーゼ阻害剤

ピロロ[2,1-f][1,2,4]トリアジン誘導体は、IGF-1RおよびIRキナーゼ阻害剤として特定されました .

パンオーロラキナーゼ阻害剤

ピロロ[2,1-f][1,2,4]トリアジン誘導体は、パンオーロラキナーゼ阻害剤として開発されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

4-Chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .

Biochemical Pathways

The inhibition of kinases by 4-Chloropyrrolo[2,1-f][1,2,4]triazine affects multiple biochemical pathways. These include pathways involved in cell growth, metabolism, and differentiation . The downstream effects of this inhibition can include the arrest of cell growth and the induction of cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 15357 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may also be influenced by its chemical structure .

Result of Action

The result of 4-Chloropyrrolo[2,1-f][1,2,4]triazine’s action is the inhibition of kinases, leading to changes in the cellular processes they regulate . This can result in the arrest of cell growth and the induction of cell death, potentially leading to the death of cancer cells .

Action Environment

The action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine can be influenced by various environmental factors. For example, the compound is stored in an inert atmosphere at 2-8°C , suggesting that its stability and efficacy may be affected by temperature and atmospheric conditions

特性

IUPAC Name |

4-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTLBVKRDUFQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610615 | |

| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888720-29-4 | |

| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

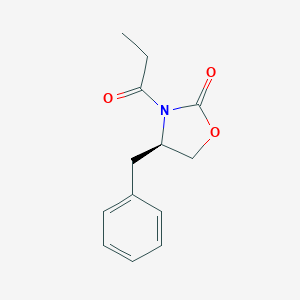

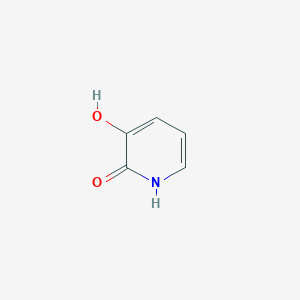

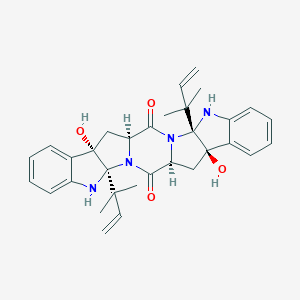

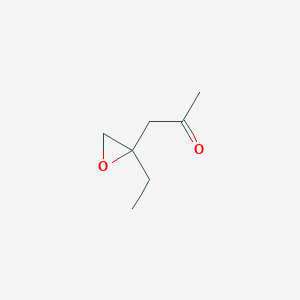

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)